Aluminum fluoride hydrate

描述

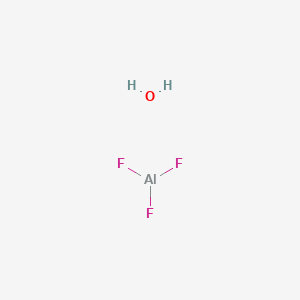

Aluminum fluoride hydrate is an inorganic compound with the chemical formula AlF₃·xH₂O, where x represents the number of water molecules associated with each formula unit. This compound is typically found as a colorless to white crystalline solid. It is known for its high stability and low reactivity, making it a valuable material in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions

Aluminum fluoride hydrate can be synthesized through several methods:

Reaction with Hydrofluoric Acid: One common method involves reacting aluminum hydroxide (Al(OH)₃) or aluminum oxide (Al₂O₃) with hydrofluoric acid (HF). The reaction is typically carried out at elevated temperatures to ensure complete conversion[ \text{Al(OH)}_3 + 3\text{HF} \rightarrow \text{AlF}_3 + 3\text{H}_2\text{O} ]

Thermal Decomposition: Another method involves the thermal decomposition of ammonium hexafluoroaluminate ((NH₄)₃AlF₆), which produces aluminum fluoride and ammonia gas[ (NH_4)_3AlF_6 \rightarrow \text{AlF}_3 + 3\text{NH}_3 + 3\text{HF} ]

Industrial Production Methods

In industrial settings, this compound is often produced by reacting alumina trihydrate (Al(OH)₃) with fluosilicic acid (H₂SiF₆). This method is commercially attractive due to the availability and low cost of fluosilicic acid, which is a by-product of the fertilizer industry: [ \text{Al(OH)}_3 + 3\text{H}_2\text{SiF}_6 \rightarrow \text{AlF}_3 + 3\text{H}_2\text{O} + 3\text{SiO}_2 ]

化学反应分析

Dehydration and Thermal Decomposition

AlF₃·3H₂O undergoes dehydration at elevated temperatures, forming anhydrous AlF₃:

To mitigate this, industrial processes use rapid calcination in fluidized beds (<1–2 seconds at 550–600°C) to achieve >96% AlF₃ purity .

Thermal Stability :

Reactions with Fluosilicic Acid

In continuous processes, fluosilicic acid (H₂SiF₆) reacts with alumina hydrate to form AlF₃ hydrate and silica:

This method employs a cascade reactor system (pH 1–3, 80–95°C) to optimize yield and minimize impurities .

Process Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–95°C |

| pH | 1–3 |

| Residence Time | 5–25 minutes |

| Source: |

Crystallization and Phase Transitions

Aqueous solutions of AlF₃ hydrate crystallize in two stages:

-

Supersaturation : Soluble α-AlF₃ forms at high concentrations (>170 g/L).

-

Crystallization : α-AlF₃ converts to insoluble β-AlF₃·3H₂O over 5–6 hours .

Crystallization Kinetics :

| Initial Concentration (g/L) | Crystallization Time (hr) | Final Phase |

|---|---|---|

| 170 | 6.3 | β-AlF₃·3H₂O |

| 200 | 5.8 | β-AlF₃·3H₂O |

| Source: |

Surface Reactions and Fluorination

AlF₃ hydrates participate in surface fluorination reactions, such as atomic layer deposition (ALD) using SF₆ plasma:

Fluorine radicals (F·) from plasma eliminate methyl ligands, forming stable AlF₃ layers .

Reaction Byproducts :

-

Gas Phase : CH₄, CHF₃, and HF detected via mass spectrometry .

-

Surface Species : CH₃-F bonds identified via infrared spectroscopy .

Biological and Environmental Interactions

AlF₃ hydrates form toxic complexes in physiological conditions:

In vitro studies show AlF₄^− reduces monocyte viability at 1.2 mM concentrations, though less toxic than free F⁻ .

Toxicity Data :

| Species | LD₅₀ (Oral, Mouse) | Apoptosis Rate (1.2 mM) |

|---|---|---|

| AlF₃ Hydrate | 103 mg/kg | 21% |

| Free F⁻ | 48 mg/kg | 47% |

| Source: |

科学研究应用

Electrolytic Aluminum Production

Aluminum fluoride hydrate is integral to the Hall-Héroult process, where it is used to lower the melting point of aluminum oxide (Al₂O₃) during electrolysis. This process is crucial for producing pure aluminum from bauxite ore. The presence of AlF₃·3H₂O in the electrolyte bath enhances the overall efficiency of aluminum extraction by improving conductivity and reducing energy consumption .

Ceramics and Glass Manufacturing

In the ceramics industry, this compound acts as a fluxing agent, which lowers the melting point of raw materials during firing. This property enables the production of high-quality ceramic products such as tiles and porcelain . Similarly, in glass manufacturing, it facilitates the melting process, allowing for the creation of durable glass products used in various applications, including automotive and construction sectors .

Catalysis in Organic Synthesis

This compound has been employed as a catalyst in various organic synthesis reactions. Its ability to activate certain chemical bonds makes it valuable in producing complex organic molecules efficiently . This application is particularly relevant in pharmaceutical manufacturing and other chemical industries where precise reactions are necessary.

Water Treatment

This compound is utilized in municipal wastewater treatment plants as a coagulant. It aids in removing suspended solids and impurities from wastewater through coagulation and precipitation processes. The hydrolysis of aluminum ions leads to the formation of aluminum hydroxide flocs that trap contaminants for easier removal .

Air Pollution Control

In air treatment applications, this compound serves as an adsorbent for gaseous pollutants. Its surface properties allow it to capture volatile organic compounds (VOCs) effectively, contributing to cleaner air environments . Additionally, it can react with harmful emissions like hydrogen fluoride (HF), forming stable compounds that mitigate air pollution risks .

Case Studies

作用机制

Aluminum fluoride hydrate exerts its effects primarily through the formation of complexes with other ions and molecules. In biological systems, it can activate G proteins by mimicking the phosphate group in phosphoryl transfer reactions. This activation is crucial for understanding the biochemical mechanisms of GTP hydrolysis and the role of GTPase-activating proteins.

相似化合物的比较

Similar Compounds

Aluminum Chloride (AlCl₃): Similar in structure but more reactive and used in different industrial applications.

Aluminum Bromide (AlBr₃): Less common and used primarily in organic synthesis.

Aluminum Iodide (AlI₃): Even less common and highly reactive.

Uniqueness

Aluminum fluoride hydrate is unique due to its high stability and low reactivity compared to other aluminum halides. Its ability to form stable complexes with fluoride ions makes it particularly valuable in industrial and research applications.

生物活性

Aluminum fluoride hydrate (AlF₃·H₂O) is an intriguing compound that has garnered attention in various fields, particularly in biological and biochemical research. Its unique properties and interactions with biological systems make it a subject of interest for understanding cellular processes and potential neurotoxic effects.

This compound is formed when aluminum fluoride interacts with water, resulting in a hydrated compound. It typically exists as a white crystalline solid and is soluble in water, with a solubility of approximately 6.7 g/L at room temperature . The structure of aluminum fluoride consists of aluminum ions surrounded by fluoride ions, which can form complexes that mimic phosphate groups, thus influencing various biochemical pathways.

Mechanisms of Biological Activity

1. Interaction with G Proteins:

Aluminum fluoride has been shown to activate heterotrimeric G proteins, which play crucial roles in signal transduction within cells. This activation is significant for studying the mechanisms of G protein activation and has implications for understanding metabolic processes .

2. Phosphoryl Transfer Reactions:

The compound is utilized to investigate phosphoryl transfer reactions, fundamental to cellular metabolism. Aluminum fluoride complexes can mimic the structure of phosphates, thereby influencing ATP phosphohydrolases and phospholipase D activities . These interactions are critical for understanding energy transfer and molecular signaling in cells.

3. Neurotoxicity:

Research indicates that aluminum fluoride complexes may contribute to neurotoxic effects observed with fluoride exposure. These complexes can interfere with cellular functions by mimicking phosphate structures, potentially leading to disruptions in normal cellular signaling and metabolism .

Case Study 1: G Protein Activation

A study explored the role of aluminum fluoride in activating G proteins in rat submandibular gland cell-free lysates. Findings revealed that AlF₄⁻ inhibited guanine nucleotide-activated phospholipase D, demonstrating its potential to affect signaling pathways critical for glandular function .

Case Study 2: Vaccine Adjuvants

Aluminum compounds, including this compound, are commonly used as adjuvants in vaccines. A study highlighted how these adjuvants enhance immune responses by promoting the induction of Th1 and Th17 CD4 T cells, which are essential for effective immunity against pathogens . This illustrates the dual role of this compound in both promoting immune responses and its potential biological risks.

Data Table: Biological Effects of this compound

| Biological Activity | Mechanism | Implications |

|---|---|---|

| G Protein Activation | Mimics phosphate structures; activates G proteins | Influences metabolic signaling |

| Phosphoryl Transfer Reactions | Inhibits ATP phosphohydrolases; affects phospholipase D | Disrupts normal cellular metabolism |

| Immune Response Modulation | Enhances Th1/Th17 responses as a vaccine adjuvant | Potential benefits in vaccination strategies |

| Neurotoxic Effects | Interferes with cellular signaling via phosphate mimicry | Raises concerns about fluoride exposure |

属性

IUPAC Name |

trifluoroalumane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFDUABTPNTFB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Al](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583428 | |

| Record name | Trifluoroalumane--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.992 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-87-0, 32287-65-3 | |

| Record name | Aluminum fluoride (AlF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroalumane--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32287-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。